molecular formula C13H24N2O2 B13466512 tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate, Mixture of diastereomers CAS No. 1784081-02-2

tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate, Mixture of diastereomers

Cat. No.: B13466512
CAS No.: 1784081-02-2
M. Wt: 240.34 g/mol
InChI Key: AAABEKIIHAUONI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate, Mixture of diastereomers: is a complex organic compound that belongs to the class of pyrroles. This compound is characterized by its unique structure, which includes a tert-butyl group, a methylamino group, and an octahydrocyclopenta[c]pyrrole ring system. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

The synthesis of tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate involves several steps, typically starting with the formation of the pyrrole ring. One common method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . The resulting N-substituted pyrroles can then be further modified to introduce the tert-butyl and methylamino groups.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.

Chemical Reactions Analysis

tert-Butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new alkyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or iron (III) chloride. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrroles and amines.

Scientific Research Applications

tert-Butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure and functional groups.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs for treating diseases, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target but often include interactions with amino acid residues or metal ions within the target molecule.

Comparison with Similar Compounds

Similar compounds to tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate include other substituted pyrroles and amines. For example:

These compounds share structural similarities but differ in the specific substituents and ring systems present. The uniqueness of tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate lies in its combination of the tert-butyl, methylamino, and octahydrocyclopenta[c]pyrrole groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1784081-02-2

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 4-(methylamino)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-6-11(14-4)10(9)8-15/h9-11,14H,5-8H2,1-4H3

InChI Key

AAABEKIIHAUONI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)NC

Origin of Product

United States

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